

# Application Note: Quantification of Demeton-o sulfone by LC-MS/MS

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## Compound of Interest

Compound Name: *Demeton-o sulfone*

Cat. No.: *B1618998*

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## Abstract

This application note provides a comprehensive and detailed protocol for the quantification of **Demeton-o sulfone** in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is founded on the widely adopted QuEChERS sample preparation technique, ensuring high recovery and reproducibility. The subsequent analysis utilizes a robust LC-MS/MS method with Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This document outlines the necessary reagents, instrumentation, and step-by-step procedures for sample extraction, chromatographic separation, and mass spectrometric detection. Additionally, representative quantitative data is presented to demonstrate the method's performance.

## Introduction

**Demeton-o sulfone** is the sulfone metabolite of the organophosphate insecticide Demeton. Monitoring its presence in various environmental and biological matrices is crucial for assessing exposure and ensuring safety. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to handle complex sample matrices. This protocol details a validated approach for the reliable quantification of **Demeton-o sulfone**.

## Principle

The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction to isolate **Demeton-o sulfone** from the sample matrix. The extract is then analyzed by reversed-phase liquid chromatography, which separates the analyte from other matrix components. Detection is achieved using a triple quadrupole mass spectrometer operating in MRM mode. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for **Demeton-o sulfone**. Quantification is performed using an internal standard to correct for matrix effects and variations in instrument response.

## Experimental Protocols

### Apparatus and Reagents

- Apparatus:
  - High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  - Analytical balance (4 decimal places).
  - Centrifuge capable of accommodating 50 mL tubes.
  - Vortex mixer.
  - Sample homogenizer (e.g., blender, bead beater).
  - Syringe filters (0.22 µm).
  - Autosampler vials.
  - 50 mL polypropylene centrifuge tubes.
- Reagents:
  - **Demeton-o sulfone** (Demeton-S-methyl sulfone) analytical standard.
  - Triphenyl phosphate (Internal Standard).

- Acetonitrile (LC-MS grade).
- Methanol (LC-MS grade).
- Water (LC-MS grade).
- Formic acid (LC-MS grade).
- Ammonium formate (LC-MS grade).
- Magnesium sulfate (anhydrous).
- Sodium chloride.
- Trisodium citrate dihydrate.
- Disodium hydrogen citrate sesquihydrate.
- Primary secondary amine (PSA) sorbent.
- Graphitized carbon black (GCB).

## Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Demeton-o sulfone** standard and dissolve in 10 mL of acetonitrile.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Triphenyl phosphate and dissolve in 10 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
- Internal Standard Spiking Solution: Prepare a 1 µg/mL solution of Triphenyl phosphate in acetonitrile.

## Sample Preparation (QuEChERS Protocol)

- Homogenization: Homogenize a representative portion of the sample. For solid samples, this may involve grinding or blending.
- Extraction:
  - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add 100 µL of the 1 µg/mL internal standard spiking solution.
  - Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  - Cap the tube and vortex vigorously for 1 minute.
  - Centrifuge at ≥4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
  - Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO<sub>4</sub>, 50 mg PSA, and for pigmented samples, 50 mg GCB).
  - Vortex for 30 seconds.
  - Centrifuge at ≥10,000 rpm for 5 minutes.
- Final Extract:
  - Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

- Liquid Chromatography Conditions:
  - Column: Accucore aQ C18 column (100 x 2.1 mm, 2.6 µm) or equivalent.[\[1\]](#)

- Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[\[1\]](#)
- Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[\[1\]](#)
- Flow Rate: 0.3 mL/min.[\[1\]](#)
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	5
1.0	5
8.0	95
10.0	95
10.1	5

| 12.0 | 5 |

- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), Positive.
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
<b>Demeton-o sulfone (Quantifier)</b>	<b>263.0</b>	<b>169.0</b>	<b>12</b>
Demeton-o sulfone (Qualifier)	263.0	109.1	32

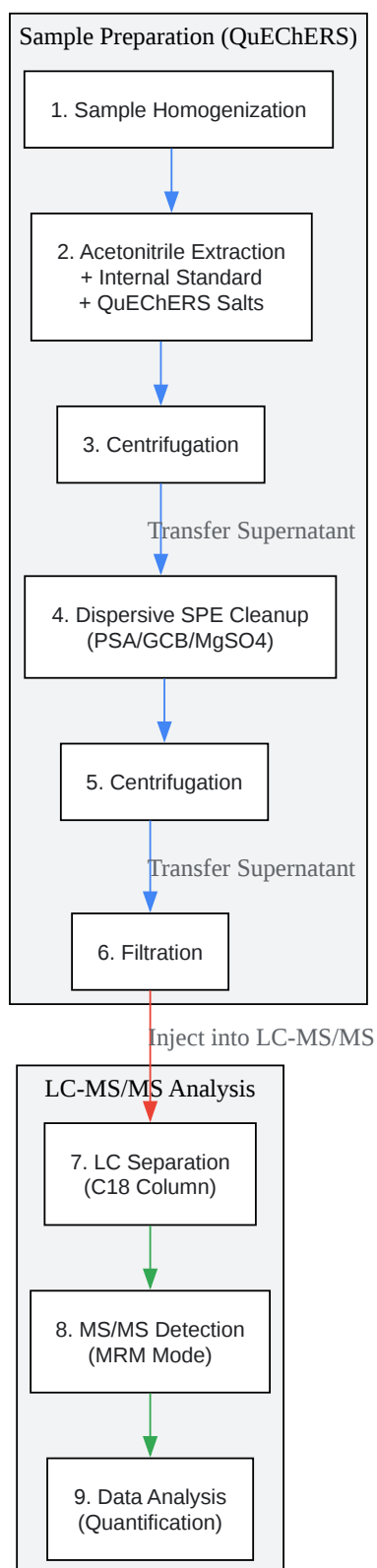
| Triphenyl phosphate (IS) | 327.1 | 152.1 | 25 |

## Data Presentation

The quantitative performance of this method is summarized in the table below. These values are representative and may vary depending on the specific instrument and matrix.

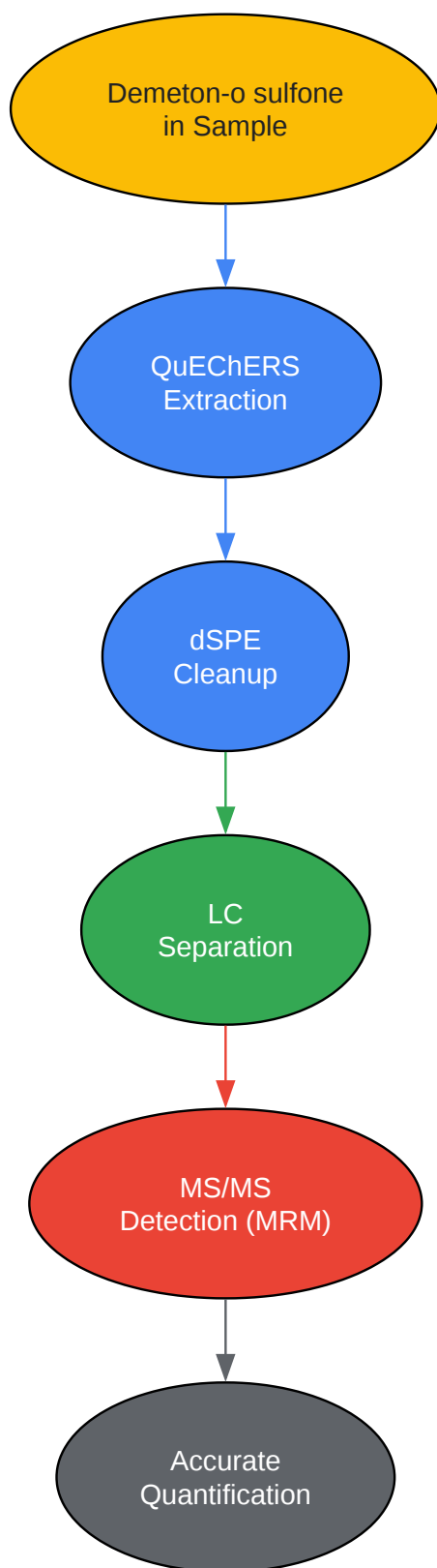
Parameter	Demeton-o sulfone
Linearity Range	1 - 500 ng/mL
Correlation Coefficient (r <sup>2</sup> )	>0.995
Limit of Detection (LOD)	0.5 µg/kg
Limit of Quantification (LOQ)	1 µg/kg[2]
Accuracy (Recovery %)	85 - 110%
Precision (RSD %)	< 15%

## Visualizations



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Caption: Experimental workflow for **Demeton-o sulfone** quantification.



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Caption: Logical flow from sample to quantitative result.



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## References

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